Product packaging for 17-Deoxy-20-hydroxy methylprednisolone(Cat. No.:CAS No. 113032-26-1)

17-Deoxy-20-hydroxy methylprednisolone

Cat. No.: B12751021
CAS No.: 113032-26-1
M. Wt: 360.5 g/mol
InChI Key: PVEMJPIDMMVXAH-FSTGRUDBSA-N
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Description

17-Deoxy-20-hydroxy Methylprednisolone, also known as 20-beta-Hydroxy Methylprednisolone, is a high-purity pharmaceutical reference standard critical for analytical research and development . This compound is identified as a significant metabolite and impurity of Methylprednisolone, a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties . With the molecular formula C22H32O5 and a molecular weight of 376.49 g/mol, it serves as an essential tool for researchers in pharmaceutical laboratories . The primary research application of this compound is in analytical chemistry, where it is used for method development, method validation (AMV), and ongoing Quality Control (QC) during the commercial production of Methylprednisolone . It plays a vital role in ensuring product purity, safety, and efficacy, which is crucial for filing Abbreviated New Drug Applications (ANDA) . The parent compound, Methylprednisolone, exerts its effects by acting as an agonist for glucocorticoid receptors, leading to the suppression of the immune system and a reduction in the chemicals that cause inflammation . Studying related compounds like this one helps elucidate metabolic pathways and the stability profile of the active pharmaceutical ingredient. This product is offered for custom synthesis and is accompanied by a Certificate of Analysis to guarantee its identity and purity . It is intended for research purposes only and is strictly not approved for human or animal consumption, diagnosis, or treatment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B12751021 17-Deoxy-20-hydroxy methylprednisolone CAS No. 113032-26-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113032-26-1

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17S)-17-(1,2-dihydroxyethyl)-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,12,14-16,18-20,23,25-26H,4-5,8,10-11H2,1-3H3/t12-,14-,15-,16+,18-,19?,20+,21-,22-/m0/s1

InChI Key

PVEMJPIDMMVXAH-FSTGRUDBSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(CO)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(CO)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Conventional Chemical Synthesis Approaches to 17-Deoxy-20-hydroxy Methylprednisolone (B1676475) and Related Structures

The synthesis of 17-deoxy corticosteroid derivatives from more common 17-hydroxy precursors like methylprednisolone is a significant challenge in steroid chemistry. Conventional methods often require multiple, carefully orchestrated steps to achieve the desired modifications while preserving the rest of the complex steroidal architecture.

The conversion of a standard corticosteroid, which features a 17α,21-dihydroxy-20-oxo side chain, into a 17-deoxy-20-hydroxy structure requires two primary transformations: the removal of the hydroxyl group at the C-17 position and the reduction of the ketone at the C-20 position.

One documented multi-step pathway to achieve the 17-deoxygenation involves a three-step sequence starting from a 17α,21-dihydroxy-20-oxo steroid. google.com This process includes:

Treatment with an alkanolic hydrogen halide, which facilitates the removal of the 17α-hydroxy group and forms a 17-desoxy-20-oxo-21,21-bisalkoxy intermediate. google.com

Hydrolysis of this intermediate with an acetic acid/hydrochloric acid mixture to yield a 17-desoxy-20,21-bisoxo steroid (a 21-aldehyde). google.com

Selective reduction of the resulting 21-aldehyde, for instance, using a zinc-copper couple, to produce the final 17-desoxy-20-oxo-21-hydroxy steroid. google.com

An alternative approach to generate a 17-deoxy side chain involves the formation of a 17-deoxy-21-carboxylate ester. nih.gov This can be achieved by treating a 17α-benzoate derivative of prednisolone (B192156) with potassium cyanide and manganese dioxide in a methanol (B129727) and acetic acid mixture. The proposed mechanism involves the formation of a cyanohydrin, which then undergoes enolization and subsequent β-elimination of the benzoate (B1203000) group to furnish the 17-deoxy-α-ketonitrile, which is then converted to the methyl ester. nih.gov

Researchers have also developed more direct methods. A notable single-step process for producing 17-desoxy corticosteroids involves treating the 17-hydroxy starting material with an excess of trimethylsilyl (B98337) iodide in an aprotic solvent like acetonitrile (B52724) or methylene (B1212753) chloride. google.comgoogle.com This method has proven effective for creating various 17-deoxy analogs, including those with halogen substitutions on the steroid nucleus. google.comgoogle.com

Achieving selectivity is paramount in steroid synthesis due to the presence of multiple reactive sites. Regioselectivity—controlling which site on the molecule reacts—and stereoselectivity—controlling the 3D orientation of the new chemical bonds—are critical for obtaining the desired product.

In the context of the C-17 and C-20 positions, the challenge lies in modifying the side chain without affecting other sensitive functional groups on the steroid's A, B, C, or D rings. For instance, the reduction of the C-20 ketone to a C-20 alcohol must be performed selectively. The choice of reducing agent is critical to avoid unwanted reactions at other carbonyl groups (e.g., at C-3) or double bonds in the A-ring.

The synthesis of 17-deoxy steroids from 17-hydroxy precursors is in itself a regioselective challenge. The methods using trimethylsilyl iodide or the multi-step pathway involving an alkanolic hydrogen halide specifically target the tertiary 17α-hydroxyl group for elimination. google.comgoogle.com

The broader field of steroid synthesis offers many examples of highly selective strategies. For instance, enzymatic hydroxylations can introduce oxygen functionalities at specific, unactivated carbon atoms with high regio- and stereoselectivity, a feat that is difficult to achieve with conventional chemical reagents. researchgate.net Similarly, dehydrogenation reactions can be controlled to introduce double bonds at specific locations, such as the Δ1 position, a common step in the synthesis of prednisolone and methylprednisolone. nih.gov These principles of selective synthesis are fundamental to creating complex derivatives like 17-Deoxy-20-hydroxy methylprednisolone.

Biocatalytic and Chemoenzymatic Synthesis of Steroid Derivatives

Biocatalysis, the use of enzymes to perform chemical reactions, has become a powerful tool in steroid synthesis, offering high selectivity and milder reaction conditions compared to traditional chemistry. researchgate.net Chemoenzymatic approaches, which combine enzymatic steps with conventional chemical reactions, leverage the strengths of both methodologies. researchgate.net

A key transformation for producing the "20-hydroxy" moiety of the target compound is the reduction of the C-20 ketone. Studies have shown that various microorganisms, particularly strains of the genus Rhodococcus, can effectively catalyze the Δ1-dehydrogenation of cortisone (B1669442) and hydrocortisone (B1673445) while also performing a stereoselective reduction of the C-20 carbonyl group to yield 20β-hydroxy metabolites. nih.gov For example, Rhodococcus erythropolis has been used to convert hydrocortisone into both prednisolone and 20β-hydroxy-prednisolone. nih.gov This enzymatic reduction provides a direct route to the C-20 alcohol with high stereocontrol.

Enzymes are also employed for other critical modifications on the steroid nucleus. For example, 3-ketosteroid-9α-hydroxylase (KSH) is used industrially for C9α-hydroxylation, a key step in producing many potent corticosteroids. researchgate.net The use of such biocatalysts can simplify complex multi-step chemical syntheses, leading to more efficient and sustainable processes. nih.gov

Table 1: Examples of Biocatalytic Transformations in Steroid Synthesis

Enzyme/Microorganism Starting Substrate Transformation Product Reference
Rhodococcus ruber Cortisone Δ1-dehydrogenation and C20-reduction Prednisone and 20β-hydroxy-prednisone nih.gov
Rhodococcus erythropolis Hydrocortisone Δ1-dehydrogenation and C20-reduction Prednisolone and 20β-hydroxy-prednisolone nih.gov
P450 Monooxygenases Various Steroids Regio- and stereoselective hydroxylation Hydroxylated steroid derivatives researchgate.netresearchgate.net
3-Ketosteroid-9α-hydroxylase (KSH) Androstadienedione (ADD) C9α-hydroxylation 9α-hydroxy-androstadienedione (9α-OH-ADD) researchgate.net

Synthesis of Structural Analogs and Derivatives for Research Probes

The synthesis of analogs of a parent molecule is a cornerstone of medicinal chemistry, allowing researchers to probe biological systems and understand how specific structural features influence activity.

The dihydroxyacetone side chain of corticosteroids (with hydroxyl groups at C-17 and C-21 and a ketone at C-20) is a primary target for modification. Removing the C-17 hydroxyl group, as in the target compound, significantly alters the geometry and polarity of this region. The synthesis of 17-ketosteroids, by cleaving the entire C-17 side chain, is a common strategy to create precursors for a wide range of C-17 modified androgens and other derivatives. researchgate.net

Modifications at the C-20 position are also of interest. The reduction of the C-20 ketone to a secondary alcohol introduces a new chiral center and changes the hydrogen-bonding capabilities of the side chain. The preparation of various 20-deoxy steroids has been a subject of chemical investigation for structure-activity relationship studies. nih.gov The synthesis of C-17 ester derivatives has also been explored as a way to create novel analogs with different properties. nih.gov

The combination of both modifications—deoxygenation at C-17 and reduction at C-20—yields the specific structure of this compound, a unique analog for investigating the functional role of the corticosteroid side chain.

To enhance properties such as solubility or to direct a steroid to a specific biological target, researchers often synthesize conjugates, where the steroid is chemically linked to another molecule. nih.govacs.org These bioconjugates can serve as valuable research probes. nih.gov

Prednisolone and methylprednisolone have been conjugated to a variety of molecules, including polymers and low molecular weight compounds. benthamdirect.comnih.gov The synthesis of these conjugates typically involves creating a covalent bond, often an ester or amide linkage, at one of the steroid's hydroxyl groups, most commonly the primary alcohol at C-21. nih.govbenthamdirect.com For example, methylprednisolone has been converted to its succinate (B1194679) ester (MPS), which can then be coupled to other molecules like the protein lysozyme (B549824) to create targeted drug delivery systems. mdpi.com The synthesis involves reacting the steroid with succinic anhydride, followed by activation of the resulting carboxylic acid (e.g., as an NHS ester) for coupling to an amine group on the target molecule. mdpi.com

These conjugation strategies allow for the attachment of fluorescent labels, targeting ligands, or other functional moieties, creating powerful tools for biological research. mdpi.comresearchgate.net

Molecular and Cellular Mechanism of Action Studies

Glucocorticoid Receptor Binding and Activation Kinetics

The initial and most critical step in the action of 17-Deoxy-20-hydroxy methylprednisolone (B1676475) is its binding to the glucocorticoid receptor. The affinity and selectivity of this binding are key determinants of the compound's potency.

Affinity and Selectivity Towards Glucocorticoid Receptors

The binding affinity of a glucocorticoid to the GR is a primary indicator of its potential biological activity. Synthetic glucocorticoids often exhibit higher affinities than endogenous cortisol. nih.gov For instance, studies on various synthetic glucocorticoids have demonstrated a wide range of relative receptor affinities (RRA), which often correlate with their anti-inflammatory potency. nih.govresearchgate.net

Interactive Table: Relative Receptor Affinity of Select Glucocorticoids

CompoundRelative Receptor Affinity (RRA)
Dexamethasone100
Mometasone (B142194) Furoate2200
Fluticasone Propionate1800
Flunisolide180
Data from comparative studies. nih.gov

Receptor Translocation and Dimerization Dynamics

Upon ligand binding, the GR undergoes a conformational change that facilitates its translocation from the cytoplasm to the nucleus. nih.govnih.gov In the nucleus, GRs often form homodimers to bind to palindromic GREs and activate gene transcription. nih.gov The specific kinetics of translocation and dimerization can be influenced by the nature of the bound ligand.

Although direct studies on 17-Deoxy-20-hydroxy methylprednisolone are absent, the general process is well-established for glucocorticoids. The activated receptor-ligand complex moves into the nucleus, where it can either dimerize and bind to GREs or interact as a monomer with other transcription factors. nih.govnih.gov

Transcriptional Regulation and Gene Expression Modulation

The ultimate effects of this compound are mediated through changes in the expression of a multitude of genes.

Analysis of Glucocorticoid Response Elements (GREs) Interaction

The interaction of the GR-dimer with GREs is a hallmark of glucocorticoid-mediated gene transactivation. oup.com These GREs are specific DNA sequences located in the promoter regions of target genes. The binding of the GR complex to these elements recruits coactivator proteins and the transcriptional machinery, leading to increased gene expression. patsnap.com Conversely, binding to negative GREs (nGREs) can lead to transcriptional repression. The sequence and context of the GRE can influence the magnitude of the transcriptional response.

Downregulation of Pro-inflammatory Gene Expression

A major component of the anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression. drugbank.com This is largely achieved through the mechanism of transrepression, where the activated GR interferes with the function of pro-inflammatory transcription factors like NF-κB and AP-1. wikipedia.org This interference prevents the transcription of genes encoding for cytokines, chemokines, and adhesion molecules, which are key mediators of the inflammatory cascade. patsnap.commedscape.com For instance, methylprednisolone has been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. patsnap.com

Upregulation of Anti-inflammatory Gene Expression

In addition to repressing inflammatory genes, glucocorticoids also upregulate the expression of anti-inflammatory proteins through transactivation. wikipedia.org A key example is the induction of annexin (B1180172) A1 (also known as lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com Other upregulated anti-inflammatory genes include those for interleukin-10 and IκBα, the inhibitor of NF-κB. oup.comdrugbank.com

Non-Genomic Mechanisms and Rapid Cellular Responses

The non-genomic effects of glucocorticoids, including methylprednisolone, are initiated by their interaction with cell membranes and membrane-associated glucocorticoid receptors (mGRs). nih.govnih.gov These interactions can trigger rapid cellular responses that are independent of the classical nuclear receptor-mediated gene regulation.

One of the key non-genomic actions of glucocorticoids is the modulation of intracellular calcium ([Ca2+]) levels. nih.gov Studies on various glucocorticoids have demonstrated that they can rapidly alter [Ca2+]i homeostasis, which is a critical component of numerous cellular signaling cascades. For instance, some glucocorticoids have been shown to decrease basal intracellular Ca2+ concentrations by activating adenylyl cyclase/protein kinase A (PKA) mediated mechanisms. nih.gov This process is thought to occur at the cell membrane and leads to the activation of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which sequesters calcium from the cytoplasm. nih.gov

Furthermore, non-genomic mechanisms of glucocorticoids can influence the activity of various immune cells. For example, acute exposure of human neutrophils to methylprednisolone has been observed to inhibit degranulation through pathways that are not blocked by glucocorticoid receptor antagonists, suggesting a non-genomic, receptor-independent mechanism. nih.gov These rapid responses are crucial for the immediate anti-inflammatory effects of glucocorticoids.

It is plausible that this compound, as a metabolite of methylprednisolone, could also elicit such rapid, non-genomic responses. However, without direct experimental evidence, its specific activities in this regard remain speculative.

Interaction with Other Intracellular Signaling Pathways and Cross-Talk

The non-genomic actions of glucocorticoids are intricately linked with various intracellular signaling pathways, leading to a complex network of cross-talk that can modulate cellular function. The activation of membrane-associated receptors by glucocorticoids can lead to the rapid activation of signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.gov

The cross-talk between glucocorticoid signaling and other pathways is essential for their diverse physiological effects. For example, the PI3K/Akt pathway is a crucial regulator of cell growth, survival, and metabolism. Some studies on glucocorticoids have suggested a potential for interaction with this pathway, which could influence cellular processes like apoptosis and inflammation.

While direct evidence for this compound is lacking, research on its parent compound, methylprednisolone, and other glucocorticoids provides a framework for potential interactions. The ability of glucocorticoids to influence multiple signaling pathways highlights the complexity of their mechanism of action and the potential for their metabolites to have distinct biological activities.

Metabolic Pathways and Biotransformation Research

Identification and Characterization of Major Metabolites of 17-Deoxy-20-hydroxy Methylprednisolone (B1676475)

Scientific investigations have focused on identifying the metabolites of the widely used parent drug, methylprednisolone, in various biological systems. These studies provide the foundation for understanding the metabolic context of its derivatives.

Metabolite profiling techniques are essential for identifying and quantifying metabolic products in biological fluids. researchgate.netnih.gov Studies on prednisolone (B192156), a closely related corticosteroid, have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and characterize a large number of metabolites in human urine. nih.govdrugbank.com Following oral administration, prednisolone and at least 20 different metabolites are formed and excreted, many of which are still detectable days after a single dose. nih.govdrugbank.comclinpgx.org These profiling studies reveal that major metabolic routes include reduction at the C-20 ketone and hydroxylation at the 6β position. nih.govclinpgx.org

A study in healthy male volunteers receiving prednisolone identified significant, dose-dependent metabolic changes in urine. nih.gov After just one day, treatment altered the levels of 31 metabolites, including increases in amino acids and carnitine derivatives, pointing to rapid systemic metabolic effects. nih.gov

Table 1: Selected Urinary Metabolites Significantly Altered by a Single Dose of Prednisolone

MetaboliteChange with Prednisolone Treatment
LysineIncreased
AlanineIncreased
3-MethylhistidineIncreased
L-CarnitineIncreased
L-AcetylcarnitineIncreased
PropionylcarnitineIncreased
GlucoseIncreased
DHEA-SDecreased
Data sourced from a study on healthy volunteers, indicating early metabolic perturbations. nih.gov

The reduction of the C-20 keto group is a primary metabolic pathway for methylprednisolone. In humans, the major metabolites are identified as 20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone. pfizer.com These compounds are considered inactive and are key products of hepatic metabolism. pfizer.com

Studies in preclinical models, such as horses, have also identified 20-hydroxylated metabolites. Following intraarticular administration of methylprednisolone acetate (B1210297), several metabolites were detected in urine, including 6α-methyl-17,20β,21-trihydroxy-1,4-pregnadiene-3,11-dione and 6α-methyl-11β,17,20β,21-tetrahydroxy-1,4-pregnadien-3-one. nih.gov These findings confirm that 20-keto reduction is a consistent metabolic step across species. It is important to note that these identified major metabolites retain the 17-hydroxy group characteristic of the parent methylprednisolone molecule. nih.gov

Enzymatic Biotransformation Studies

The conversion of methylprednisolone into its metabolites is facilitated by specific enzyme systems, primarily located in the liver.

Methylprednisolone is a substrate for cytochrome P450 (CYP) enzymes and is primarily metabolized by the CYP3A4 enzyme. pfizer.com CYP3A4 is the most abundant and significant CYP enzyme in the adult human liver, where it catalyzes the 6β-hydroxylation of both endogenous and synthetic corticosteroids. pfizer.com This Phase I metabolic step is crucial for the clearance of these compounds. pfizer.com

The activity of CYP3A4 can be altered by other drugs. CYP3A4 inhibitors can decrease the hepatic clearance of methylprednisolone, leading to increased plasma concentrations, while inducers can increase its clearance, resulting in lower plasma levels. pfizer.comresearchgate.net Because corticosteroids are substrates of CYP3A4, co-administration with a potent inhibitor of this enzyme could elevate steroid blood levels and prolong their half-life. researchgate.net

The formation of 20-hydroxylated metabolites from methylprednisolone is carried out by carbonyl-reducing enzymes, such as aldo-keto reductases (AKRs). clinpgx.orgnih.gov The AKR superfamily includes enzymes with hydroxysteroid dehydrogenase (HSD) activity that catalyze redox transformations of steroids. nih.gov Specifically, enzymes with 20α-HSD activity are responsible for the reductive inactivation of steroids like progesterone (B1679170) and are likely involved in the reduction of the C-20 ketone of methylprednisolone to form its 20α- and 20β-hydroxy metabolites. clinpgx.orgnih.gov Microbial biotransformation studies have also demonstrated the conversion of prednisolone to its 20β-hydroxy derivative by organisms like Streptomyces roseochromogenes and Penicillium aurantiacum. tandfonline.comnih.gov

Metabolic Pathway Analysis in Preclinical Models

Preclinical animal models have been instrumental in elucidating the metabolic pathways of methylprednisolone. In a study using male rats, a physiologically based pharmacokinetic (PBPK) model was developed to describe the reversible conversion between methylprednisolone and its metabolite, methylprednisone. researchgate.net

In horses, analysis of urine after methylprednisolone administration revealed the parent compound and three primary metabolites. nih.gov These metabolites were found in both their free form and as glucuronic acid conjugates, indicating that conjugation is a significant pathway for their elimination. nih.gov

Table 2: Identified Metabolites of Methylprednisolone in Equine Urine

CompoundForm of Excretion
MethylprednisoloneUnconjugated & Glucuronide Conjugate
17,21-dihydroxy-6α-methyl-1,4-pregnadiene-3,11,20-trioneUnconjugated & Glucuronide Conjugate
6α-methyl-17,20β,21-trihydroxy-1,4-pregnadiene-3,11-dioneUnconjugated & Glucuronide Conjugate
6α-methyl-11β,17,20β,21-tetrahydroxy-1,4-pregnadien-3-oneUnconjugated & Glucuronide Conjugate
Data from analysis of equine urine post-administration of methylprednisolone acetate. nih.gov

Metabolomics approaches in preclinical studies continue to offer deeper insights into the systemic effects of corticosteroids, mapping the complex interactions between the drug and endogenous metabolic pathways. nih.govresearchgate.net

Degradation Product Formation and Chemical Stability Research

The chemical stability of a pharmaceutical compound is a critical attribute that influences its shelf life, formulation development, and therapeutic efficacy. For 17-Deoxy-20-hydroxy methylprednisolone, a metabolite of the widely used corticosteroid methylprednisolone, understanding its degradation profile is essential. This involves the identification of substances it may break down into and the chemical pathways that lead to these degradation products. While specific research on this compound is limited, studies on its parent compound, methylprednisolone, provide significant insights into its potential impurities and degradation mechanisms.

Forced degradation studies on methylprednisolone and its derivatives have been instrumental in identifying potential impurities. These studies subject the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its breakdown. shd.org.rsscispace.com The resulting degradation products are then identified and characterized.

Research on methylprednisolone sodium succinate (B1194679) revealed several degradation products, with temperature and light being significant factors in their formation. shd.org.rsresearchgate.net Temperature stress led to the formation of three primary degradation products (impurities B, C, and D), while light exposure predominantly caused an increase in impurity A. shd.org.rsresearchgate.net One of these, identified as impurity B, was suggested to have a structure of 17-deoxy-21,21-dihydroxy-6α-methylprednisolone, a compound closely related to this compound. shd.org.rs

The table below summarizes some of the known related substances and impurities of methylprednisolone, which could potentially be found in association with its metabolite, this compound.

Table 1: Identified Related Substances and Impurities of Methylprednisolone

Impurity Name/Identifier Potential Formation Condition Notes
Impurity A Light Exposure Formation is significantly increased in the presence of light. shd.org.rsresearchgate.net
Impurity B (17-deoxy-21,21-dihydroxy-6α-methylprednisolone) Temperature Identified in forced degradation studies of methylprednisolone sodium succinate. shd.org.rs
Impurity C and D (E and Z isomers of 20-hydroxy-17(20)-ene-21-al derivatives of 6α-methylprednisolone) Temperature Identified as isomeric enol aldehydes. researchgate.net

The degradation of corticosteroids like methylprednisolone and its derivatives can occur through several chemical pathways, with hydrolysis and oxidation being the most common. The specific structure of this compound, lacking the C17 hydroxyl group but possessing a C20 hydroxyl group, influences its stability and the nature of its degradation products.

Hydrolysis: Ester forms of methylprednisolone, such as methylprednisolone sodium succinate, are susceptible to hydrolysis, which cleaves the ester bond to yield free methylprednisolone. shd.org.rsnih.govmedscape.com While this compound is not an ester, this pathway is relevant for its parent compounds and precursors. The rate of hydrolysis is often pH-dependent. osti.gov

Oxidation: The corticosteroid nucleus can undergo oxidation, particularly when exposed to oxidative agents or certain storage conditions. This can lead to the formation of various oxidized derivatives.

Isomerization and Dehydration: Studies on methylprednisolone have identified degradation products resulting from more complex transformations. For instance, impurities C and D were identified as the E and Z isomers of 20-hydroxy-17(20)-E-ene-21-al derivatives of 6α-methylprednisolone. researchgate.net This suggests a degradation pathway involving dehydration at the C17 and C20 positions, followed by isomerization to form stable enol aldehydes. The presence of a hydroxyl group at C20 in this compound makes this a plausible degradation pathway for this specific compound as well.

Photodegradation: Exposure to light can provide the energy needed to initiate degradation reactions. For methylprednisolone, light exposure has been shown to specifically lead to the formation of "Impurity A". shd.org.rsresearchgate.net The exact mechanism of photodegradation can be complex, involving the absorption of photons and subsequent electronic transitions that lead to bond cleavage or rearrangement.

The study of degradation pathways is crucial for establishing appropriate storage conditions and ensuring the quality and safety of pharmaceutical products containing corticosteroids and their metabolites.

Analytical Chemistry and Bioanalytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 17-Deoxy-20-hydroxy methylprednisolone (B1676475) and related compounds from complex biological samples such as plasma and urine. The separation of structurally similar corticosteroids, which often exist as isomers, presents a significant analytical challenge that is addressed by high-resolution chromatographic methods.

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP) mode, is a widely used technique for the analysis of methylprednisolone and its metabolites. nih.govresearchgate.net These methods are valued for their robustness and ability to separate compounds based on their polarity.

Researchers have developed various RP-HPLC methods coupled with Ultraviolet (UV) detection for quantifying methylprednisolone and its derivatives. nih.govsielc.com A common approach involves using C18 columns, which provide excellent retention and separation for steroids. The mobile phase typically consists of a mixture of an aqueous buffer (like acetic acid in water) and an organic solvent, most commonly acetonitrile (B52724). nih.govnih.gov Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate multiple metabolites with varying polarities within a single analytical run. nih.gov For instance, a gradient system starting with a low percentage of acetonitrile can separate polar metabolites, with the concentration gradually increasing to elute the less polar parent drug. nih.gov UV detection is typically performed at a wavelength around 245-254 nm, corresponding to the absorption maximum of the corticoid structure. nih.govsielc.com

ParameterDescriptionReference
Column TypeReversed-Phase C18 (e.g., BDS, Primesep B) nih.govsielc.com
Mobile PhaseAcetonitrile and buffered aqueous solution (e.g., water/glacial acetic acid) nih.govnih.gov
Elution ModeIsocratic or Gradient nih.govsielc.com
Flow RateTypically 1.0 - 2.0 mL/min nih.govnih.gov
DetectionUV Absorbance at 245 nm or 254 nm nih.govsielc.com
Internal StandardOften used for quantification (e.g., 17α-hydroxyprogesterone) researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. hitachi-hightech.com

For corticosteroid analysis, UHPLC is particularly advantageous for resolving closely related isomers and reducing run times, which is beneficial for high-throughput screening. lcms.cz The enhanced resolution of UHPLC can improve the separation of metabolites like 20-hydroxymethylprednisolone from other metabolic products. hitachi-hightech.com Studies have shown that replacing acetonitrile with other organic solvents like tetrahydrofuran (B95107) (THF) or methanol (B129727) in the mobile phase can alter selectivity and improve the separation of co-eluting steroid compounds. hitachi-hightech.comlcms.cz The increased efficiency of UHPLC columns often allows for simpler isocratic methods to achieve separations that would require complex gradients in HPLC. lcms.cz

ParameterDescriptionReference
Column TypeReversed-Phase C18 with sub-2 µm or ~3 µm particles (e.g., Acclaim RSLC 120, Atlantis dC18) lcms.cznih.gov
Mobile PhaseWater/Acetonitrile/Methanol or Water/THF/Methanol mixtures hitachi-hightech.comlcms.cz
Key AdvantageFaster separation, higher resolution, and improved peak efficiency compared to HPLC. hitachi-hightech.comlcms.cz
ApplicationSeparation of complex mixtures of structurally similar corticosteroids. lcms.cz

Mass Spectrometry-Based Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of 17-Deoxy-20-hydroxy methylprednisolone. When coupled with a chromatographic inlet, it provides a powerful two-dimensional analytical system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing methylprednisolone and its metabolites in biological fluids. nih.govcore.ac.uk This technique offers exceptional selectivity and sensitivity, allowing for detection at very low concentrations (ng/mL levels). researchgate.net Typically, electrospray ionization (ESI) is used to generate ions from the analytes eluting from the LC column. nih.govdshs-koeln.de

In LC-MS/MS, quantification is commonly performed using the multiple reaction monitoring (MRM) mode, where a specific precursor ion (representing the molecule of interest) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov This precursor-to-product ion transition is highly specific to the target compound, minimizing interference from the sample matrix. nih.gov For discovering new or unexpected metabolites, untargeted approaches like precursor ion scanning or neutral loss scanning are employed. nih.govresearchgate.netdrugbank.com These methods can identify a class of compounds that share a common structural feature or fragmentation pathway. researchgate.net

ParameterDescriptionReference
Ionization ModeElectrospray Ionization (ESI), often in positive mode for corticosteroids. nih.govdshs-koeln.de
Mass AnalyzerTypically a triple quadrupole (QqQ) for tandem MS. dshs-koeln.denih.gov
Detection ModeMultiple Reaction Monitoring (MRM) for targeted quantification. nih.gov
Screening ModePrecursor ion or neutral loss scans for metabolite identification. nih.govresearchgate.net
Sample PreparationLiquid-liquid extraction or solid-phase extraction (SPE) to purify and concentrate analytes from urine or plasma. nih.govdrugbank.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of steroid metabolites. nih.gov However, due to the low volatility and thermal instability of corticosteroids like this compound, a chemical derivatization step is mandatory prior to analysis. nih.gov This process converts the polar hydroxyl and ketone groups into more volatile and thermally stable silyl (B83357) ethers and methoximes. nih.govnih.gov A common derivatization scheme involves protection of the ketone groups with methoxyamine followed by silylation of the hydroxyl groups using a reagent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).

Once derivatized, the compounds can be separated on a capillary GC column and detected by the mass spectrometer, typically using electron ionization (EI). nih.gov The resulting mass spectra contain characteristic fragmentation patterns that are useful for structural identification. The combination of chromatographic retention indices and mass spectral data provides a high degree of confidence in compound identification. nih.gov

ParameterDescriptionReference
PrerequisiteChemical derivatization is required to increase volatility. nih.gov
Derivatization AgentsMethoxyamine (for ketones) and a silylating agent (for hydroxyls). nih.govnih.gov
Ionization ModeElectron Ionization (EI). nih.gov
Data AcquiredRetention indices and full scan mass spectra. nih.gov
ApplicationStructural confirmation and metabolic profiling. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with errors of less than 5 ppm). This capability is crucial for determining the elemental composition of an unknown or novel metabolite, which is a significant advantage over lower-resolution tandem mass spectrometry.

In the context of methylprednisolone metabolism, HRMS can be coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures. By obtaining the accurate mass of a metabolite, its molecular formula can be confidently proposed. This information, combined with fragmentation data from tandem HRMS (MS/MS) experiments, allows for the detailed structural elucidation of previously uncharacterized metabolites. researchgate.net This is particularly valuable for distinguishing between isomers that have the same nominal mass but different elemental compositions or for confirming the presence of specific biotransformations, such as hydroxylations or reductions, which define the structure of metabolites like this compound.

Method Validation for Research Applications

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. For research applications involving the quantification of corticosteroids like this compound, validation ensures that the data generated is reliable and reproducible. The validation process encompasses several key parameters, including sensitivity, selectivity, accuracy, and reproducibility. nih.gov

The sensitivity of an analytical method refers to its ability to detect and quantify small amounts of the analyte. Key parameters for assessing sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The selectivity of a method is its ability to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites or endogenous substances. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a common technique for the analysis of corticosteroids. nih.gov For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. pfizer.com

A study on the validation of an HPLC method for methylprednisolone (MP) and its derivative, methylprednisolone hemisuccinate (MPHS), provides insight into the sensitivity and selectivity achievable for related compounds. nih.govnih.govhmdb.cadrugbank.comresearchgate.netsemanticscholar.org The method demonstrated high sensitivity with a Limit of Detection (LOD) of 143.97 ng/mL for MP and a Limit of Quantitation (LOQ) of 436.27 ng/mL. nih.govnih.govhmdb.cadrugbank.comresearchgate.netsemanticscholar.org The selectivity of the HPLC method was established by demonstrating the separation of the main compounds from their degradation products and other potential impurities. nih.govnih.govdrugbank.comresearchgate.netsemanticscholar.org

Table 1: Sensitivity Parameters for a Validated HPLC Method for Methylprednisolone (MP) and Methylprednisolone Hemisuccinate (MPHS) nih.govnih.govhmdb.cadrugbank.comresearchgate.netsemanticscholar.org

CompoundLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Methylprednisolone (MP)143.97436.27
Methylprednisolone Hemisuccinate (MPHS)4.49 µg/mL13.61 µg/mL

This table illustrates the sensitivity of a validated HPLC method for compounds structurally related to this compound.

Reproducibility, often assessed as precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the measured value to the true value. nih.gov

In the validation of the HPLC method for methylprednisolone and its derivatives, repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated. The RSD for peak areas in six different preparations at the target concentration was found to be within the acceptable limits (RSD < 2.0%). nih.gov The accuracy of the method was determined by recovery studies at different concentration levels, with results falling within the accepted range of 98-102%. nih.gov

Table 2: Reproducibility and Accuracy Data for a Validated HPLC Method for Methylprednisolone (MP) and Methylprednisolone Hemisuccinate (MPHS) nih.govdrugbank.com

ParameterMethylprednisolone (MP)Methylprednisolone Hemisuccinate (MPHS)Acceptance Criteria
Intra-day Precision (RSD%) 1.9%0.28%< 2.0%
Inter-day Precision (RSD%) 1.8%0.43%< 2.0%
Accuracy (Recovery) 98-102%98-102%98-102%

This table presents the reproducibility and accuracy of a validated analytical method for compounds closely related to this compound.

Application in Biological Matrix Analysis for Research Models

The analysis of corticosteroids and their metabolites in biological matrices such as plasma, urine, and tissue is essential for pharmacokinetic and metabolic studies in research models. These analyses typically involve sample preparation to extract the analyte and remove interfering substances, followed by quantification using a sensitive and selective analytical method like LC-MS/MS. pfizer.com

For instance, a rapid and sensitive LC-ESI-MS/MS method was developed and validated for the simultaneous detection and quantification of methylprednisolone acetate (B1210297) (MPA) and methylprednisolone (MP) in rat plasma. pfizer.com This demonstrates the applicability of such methods in pharmacokinetic studies in animal research models. pfizer.com Another study identified methylprednisolone and three of its metabolites in equine urine following intra-articular administration, showcasing the use of these analytical techniques in metabolic research in large animal models. nih.gov The extraction of these compounds from the biological matrix often involves liquid-liquid extraction or solid-phase extraction to ensure a clean sample for analysis.

While specific studies on the analysis of this compound in biological matrices from research models are not prominent in the literature, the established methods for methylprednisolone and its other metabolites provide a robust foundation for its detection and quantification in plasma, urine, and other biological tissues.

Preclinical Research Models and Mechanistic Investigations

In Vitro Cellular Models for Efficacy and Selectivity Studies

In vitro models are crucial for the initial screening and characterization of new chemical entities. These models allow for a controlled environment to study the compound's interaction with its biological targets.

Cell Line-Based Assays for Receptor Activation and Gene Expression

For a novel glucocorticoid, initial studies would likely involve cell line-based assays to determine its ability to activate the glucocorticoid receptor (GR). Reporter gene assays in cell lines such as HeLa or U2OS, which are transfected with a GR expression plasmid and a reporter gene like luciferase under the control of a glucocorticoid-responsive promoter, are standard. These assays would quantify the potency (EC50) and efficacy of 17-Deoxy-20-hydroxymethylprednisolone in activating the GR, typically in comparison to established glucocorticoids like dexamethasone or prednisolone (B192156).

Primary Cell Culture Systems for Specific Cellular Responses

Following initial receptor activation studies, the anti-inflammatory effects would be investigated using primary cell cultures. For instance, the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophages would be a key measure of its potential therapeutic efficacy.

In Vivo Animal Models for Pharmacological Characterization

After demonstrating in vitro activity, the compound would be advanced to in vivo animal models to assess its pharmacological effects in a whole-organism context.

Development of Disease-Specific Animal Models for Compound Evaluation

To evaluate the therapeutic potential of 17-Deoxy-20-hydroxymethylprednisolone, researchers would employ various animal models of inflammatory diseases. For example, models of collagen-induced arthritis in rats or mice would be used to assess its efficacy in treating rheumatoid arthritis. Other models could include induced skin inflammation to evaluate its topical anti-inflammatory activity.

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Pharmacokinetic studies in animal models, such as rats or mice, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. These studies would determine key parameters like half-life, clearance, and volume of distribution. Pharmacodynamic studies would then correlate the compound's concentration in the body with its biological effects, such as the suppression of inflammatory markers or endogenous cortisol levels.

Investigations into Molecular Pathways in Animal Tissues

To elucidate the mechanism of action in vivo, studies would investigate the molecular pathways affected by 17-Deoxy-20-hydroxymethylprednisolone in relevant tissues. This could involve analyzing the expression of glucocorticoid-responsive genes in tissues from treated animals to confirm that the compound is acting through the intended genomic pathways.

While the general methodologies for evaluating a novel glucocorticoid are well-established, the absence of specific data for 17-Deoxy-20-hydroxymethylprednisolone prevents a detailed discussion of its preclinical profile. Further research and publication of findings are necessary to understand the potential of this specific compound.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of glucocorticoids is dictated by a combination of structural features that optimize their interaction with the glucocorticoid receptor. While specific SAR data for 17-Deoxy-20-hydroxy methylprednisolone (B1676475) is not extensively detailed in the provided results, general principles for corticosteroid activity can be inferred and applied.

Key structural elements essential for glucocorticoid activity include:

The 3-keto-4-ene scaffold: This feature in the A-ring of the steroid nucleus is considered fundamental for activity. researchgate.net

Hydroxyl groups: The 11β-hydroxyl group is critical for potent glucocorticoid activity. nih.gov Its presence, along with a 21-hydroxyl group, is necessary for fast feedback inhibition of corticotrophin release. nih.gov The 17α-hydroxyl group also plays a role in binding specificity to the GR. researchgate.net

Modifications at C6 and C9: Halogenation, particularly fluorination, at the 6α and 9α positions, is known to enhance glucocorticoid potency. researchgate.netuomustansiriyah.edu.iq The introduction of a methyl group at the 6α position, as seen in methylprednisolone, also increases glucocorticoid activity. uomustansiriyah.edu.iq

Modifications at C16: Substitution at the C16 position can reduce mineralocorticoid (salt-retaining) activity, a desirable feature for anti-inflammatory agents. researchgate.net

The C17 side chain: The nature of the substituent at C17 significantly influences the potency and metabolic stability of the compound. For instance, the C-17α furoate group in mometasone (B142194) furoate completely fills the ligand-binding pocket, leading to high-affinity binding. nih.gov

In the context of 17-Deoxy-20-hydroxy methylprednisolone, the absence of the 17-hydroxyl group and the presence of a 20-hydroxy group would significantly alter its interaction with the GR compared to its parent compound, methylprednisolone. The loss of the 17α-hydroxyl group, which typically forms a hydrogen bond with Gln642 in the GR, would likely reduce binding affinity. researchgate.net The presence of the 20-hydroxy group introduces a new potential site for interaction or metabolic modification.

Table 1: Key Structural Features and Their Impact on Glucocorticoid Activity

Structural FeatureGeneral Effect on ActivityReference
3-keto-4-ene A-ringEssential for activity researchgate.net
11β-hydroxyl groupCrucial for potent glucocorticoid activity nih.gov
17α-hydroxyl groupEnhances binding specificity to the GR researchgate.net
6α-methylationIncreases glucocorticoid activity uomustansiriyah.edu.iq
9α-fluorinationEnhances glucocorticoid potency researchgate.netuomustansiriyah.edu.iq
C16 substitutionReduces mineralocorticoid activity researchgate.net

Impact of Stereochemistry on Receptor Binding and Biological Effects

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the interaction between a ligand and its receptor. For corticosteroids, specific stereochemical configurations are necessary for optimal binding to the glucocorticoid receptor and subsequent biological responses.

The natural and most active form of glucocorticoids possesses a specific stereochemistry in the steroid nucleus. For instance, the 11β-hydroxyl group is essential for activity, while its epimer, the 11α-hydroxyl group, renders the steroid inactive. nih.gov This highlights the strict spatial requirements of the GR's ligand-binding pocket.

Studies on non-steroidal GR agonists have also underscored the importance of stereochemistry. In one such study, the si isomer, which more closely mimics the stereochemistry of traditional steroidal scaffolds, was found to be significantly more active than its counterpart. nih.gov This further emphasizes that the spatial orientation of functional groups is paramount for effective receptor activation. nih.gov

The conformation of the steroid rings also plays a role. Molecular simulations have shown a correlation between the conformational mobility of the steroid rings and biological specificity. nih.gov For potent glucocorticoids like dexamethasone, the A-ring is relatively rigid, which is thought to be important for its action. nih.gov Any alteration in the stereochemistry of this compound from the parent methylprednisolone would be expected to have a profound impact on its biological activity.

Rational Design of Novel Analogs for Enhanced Research Utility

The rational design of novel glucocorticoid analogs aims to create molecules with improved properties, such as increased potency, enhanced selectivity for the GR over other steroid receptors, and a better side-effect profile. nih.govnih.gov This process relies heavily on a detailed understanding of the SAR of existing compounds and the structure of the GR's ligand-binding pocket. nih.gov

Strategies for rational design include:

Structure-based design: Utilizing X-ray crystal structures of the GR ligand-binding domain (LBD) bound to various ligands can reveal key interactions and guide the design of new molecules. nih.gov For example, the observation that the C-17α furoate group of mometasone furoate fills the ligand-binding pocket led to the synthesis of novel glucocorticoids with improved potency. nih.gov

Modification of existing scaffolds: Introducing or altering functional groups at specific positions on the steroid nucleus can modulate activity. For instance, the development of "soft" corticosteroids involves designing molecules that are active locally but are rapidly metabolized to inactive forms in the systemic circulation, thereby reducing systemic side effects. researchgate.net

Development of selective glucocorticoid receptor modulators (SGRMs): The goal here is to create compounds that preferentially induce the transrepression of pro-inflammatory genes while having minimal effect on the transactivation of genes associated with metabolic side effects. researchgate.net

The design of analogs of this compound for research purposes could involve systematically modifying the C20 hydroxyl group to explore its impact on receptor interaction and metabolism. Furthermore, reintroducing a hydroxyl or other functional group at the C17 position with varying stereochemistry could help to probe the structural requirements of that region of the GR binding pocket.

Computational Chemistry and Molecular Modeling Approaches for SAR Predictions

Computational chemistry and molecular modeling have become indispensable tools in modern drug design, offering a way to predict the biological activity of compounds and understand their SAR at a molecular level. nih.govnih.gov These approaches can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Key computational techniques used in SAR studies of glucocorticoids include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. nih.gov It can be used to screen large libraries of virtual compounds to identify potential hits. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov This can reveal information about the conformational changes that occur upon ligand binding and the stability of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized analogs.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov This model can then be used to search for new compounds that fit these spatial and chemical requirements.

For this compound, computational modeling could be employed to predict its binding mode within the GR, compare its binding affinity to that of methylprednisolone, and explore the conformational effects of the 17-deoxy and 20-hydroxy modifications. Such studies would provide valuable hypotheses to be tested through experimental studies.

Future Directions and Emerging Research Avenues

Development of Advanced Research Probes and Imaging Agents

A significant hurdle in understanding the precise biological functions of 17-Deoxy-20-hydroxy methylprednisolone (B1676475) is the lack of specific tools for its detection and tracking in complex biological systems. The development of high-affinity research probes and sophisticated imaging agents is therefore a critical first step. Future research should prioritize the synthesis of labeled versions of this compound, incorporating fluorescent tags or radioisotopes. These probes would enable researchers to visualize its distribution within cells and tissues, identify its binding partners, and track its metabolic fate in real-time.

Furthermore, the application of advanced imaging techniques, such as mass spectrometry imaging (MSI), could provide invaluable spatial information on the localization of 17-Deoxy-20-hydroxy methylprednisolone within specific tissues and organs. nih.gov Derivatization techniques, which enhance the ionization efficiency of steroids, can be adapted to specifically target and map the distribution of this and other neutral corticosteroids. nih.gov This would offer unprecedented insights into its intracrinology, revealing sites of local concentration and potential action.

Integration with Omics Technologies for a Holistic Understanding

The advent of "omics" technologies offers a powerful lens through which to view the systemic effects of this compound. A comprehensive understanding of its biological role necessitates an integrated approach that combines metabolomics, proteomics, and genomics.

Metabolomics: Untargeted and targeted metabolomic studies can reveal the broader metabolic shifts induced by this compound. By analyzing the global changes in small molecule profiles in plasma, urine, and tissues following its administration, researchers can identify affected metabolic pathways. nih.govnih.gov For instance, studies on methylprednisolone have shown alterations in pathways related to steroid hormones and eicosanoids. nih.gov Similar investigations into its 17-deoxy metabolite could uncover unique metabolic signatures and biomarkers associated with its activity. Mass spectrometry-based steroid profiling is a particularly powerful tool for this purpose, allowing for the sensitive and specific quantification of a wide range of steroid metabolites. nih.govoup.com

Proteomics: Proteomic approaches can identify the proteins that are differentially expressed or post-translationally modified in response to this compound. This can help to elucidate its mechanism of action by revealing the downstream signaling cascades and cellular processes it regulates.

The integration of these omics datasets will be crucial for constructing a comprehensive network of the molecular interactions of this compound, providing a holistic view of its physiological and pathophysiological roles. researchgate.net

Exploration of Novel Biological Targets Beyond Classical Glucocorticoid Receptors

While the actions of most corticosteroids are primarily mediated through the glucocorticoid receptor (GR), there is growing evidence for non-genomic effects and interactions with other cellular targets. nih.gov A key area of future research will be to investigate whether this compound interacts with novel biological targets beyond the classical GR.

This exploration could uncover previously unknown mechanisms of action and potentially explain any unique pharmacological properties of this metabolite. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to pull down and identify its binding partners from cell lysates. Furthermore, computational modeling and docking studies could predict potential interactions with a range of receptors and enzymes. The identification of novel targets could open up new avenues for drug development, potentially leading to the design of more specific and effective therapeutic agents with fewer side effects.

Advancements in Synthetic Strategies for Complex Analog Creation

The synthesis of complex steroid analogs is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the development of new drugs. nih.gov Future research in this area should focus on developing more efficient and versatile synthetic routes to this compound and a library of its analogs.

Recent advances in catalysis, including the use of organocatalysis and transition-metal catalysis, have revolutionized steroid synthesis, allowing for the creation of highly complex molecules. nih.gov These methods could be applied to generate a diverse range of analogs with modifications at various positions of the steroid scaffold. This would allow for a systematic investigation of how structural changes influence biological activity, receptor binding affinity, and metabolic stability. The development of "pot-economical" total syntheses would be particularly valuable, enabling the rapid and cost-effective production of these novel compounds for biological evaluation. nih.gov

Application in Understanding Steroid Metabolism and Biosynthesis Pathways

Studying the formation and fate of this compound can provide valuable insights into the broader pathways of steroid metabolism and biosynthesis. nih.govnumberanalytics.com The enzymes responsible for the 17-deoxygenation and 20-hydroxylation of methylprednisolone are not fully characterized. Identifying and characterizing these enzymes will not only enhance our understanding of corticosteroid metabolism but could also reveal new targets for modulating steroid action.

Q & A

Basic Research Questions

Q. What are the key structural features of 17-deoxy-20-hydroxy methylprednisolone, and how do they influence its pharmacological activity?

  • Methodological Answer : The compound’s activity is determined by its glucocorticoid backbone, modified at C17 (deoxygenation) and C20 (hydroxylation). Structural elucidation requires techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm regiochemistry and purity. Comparative analysis with analogs (e.g., dexamethasone) can reveal functional group contributions to receptor binding .

Q. How can researchers ensure stability and reproducibility in experiments involving this compound?

  • Methodological Answer : Stability testing under varying pH, temperature, and light exposure is critical. Use validated storage protocols (e.g., -20°C in inert atmospheres) and monitor degradation via HPLC or mass spectrometry. Include stability data in supplementary materials to enhance reproducibility .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Calibration curves using deuterated internal standards (e.g., dexamethasone-d4) improve accuracy. Validate methods per ICH guidelines, including recovery rates and matrix effects .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate the anti-inflammatory efficacy of this compound compared to methylprednisolone?

  • Methodological Answer : Use a randomized, blinded preclinical model (e.g., murine LPS-induced inflammation) with escalating doses. Measure biomarkers like IL-6 and TNF-α. Apply ANOVA with post-hoc Tukey tests to compare efficacy. Address inter-species variability by cross-referencing receptor affinity data .

Q. What experimental strategies can resolve contradictions in reported clinical outcomes of methylprednisolone analogs, such as neuroprotective vs. adverse effects?

  • Methodological Answer : Conduct meta-analyses of historical trials (e.g., NASCIS II/III) to identify confounding variables (e.g., dosing windows, patient demographics). Use subgroup analyses to isolate effects in specific populations. Replicate findings in controlled in vitro models (e.g., neuronal cell apoptosis assays) .

Q. How do species-specific metabolic pathways affect the pharmacokinetics of this compound?

  • Methodological Answer : Perform comparative metabolism studies using liver microsomes from humans, rodents, and primates. Identify metabolites via LC-MS and map cytochrome P450 isoforms responsible for hydroxylation/oxidation. Adjust dosing regimens in preclinical models to account for interspecies differences .

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in glucocorticoid receptor binding assays?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC50 and efficacy. Apply bootstrapping to assess confidence intervals. Report R² values and residual plots to validate model fit. Avoid overinterpretation of “significant” results without predefined effect sizes .

Q. How can researchers validate the specificity of immunoassays for this compound in the presence of structurally similar glucocorticoids?

  • Methodological Answer : Test cross-reactivity with analogs (e.g., prednisolone, dexamethasone) using competitive ELISA. Confirm specificity via spike-and-recovery experiments in serum/plasma. Include negative controls and validate with orthogonal methods (e.g., LC-MS) .

Methodological Guidelines

  • Data Reporting : Adhere to NIH preclinical guidelines (e.g., ARRIVE 2.0) for experimental transparency, including randomization, blinding, and sample size justification .
  • Statistical Rigor : Pre-register analysis plans to avoid post-hoc bias. Use tools like PRISMA for systematic reviews and CONSORT for clinical trial reporting .
  • Ethical Compliance : Document animal welfare protocols (IACUC approval) and human subject consent (IRB approval) where applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.